molecular formula C18H12ClFN4OS2 B2703455 N~1~-(3-chloro-4-fluorophenyl)-2-{4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251612-43-7

N~1~-(3-chloro-4-fluorophenyl)-2-{4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide

カタログ番号 B2703455
CAS番号: 1251612-43-7
分子量: 418.89
InChIキー: PSKSOHFIGIVPFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-(3-chloro-4-fluorophenyl)-2-{4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide is a useful research compound. Its molecular formula is C18H12ClFN4OS2 and its molecular weight is 418.89. The purity is usually 95%.
BenchChem offers high-quality N~1~-(3-chloro-4-fluorophenyl)-2-{4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(3-chloro-4-fluorophenyl)-2-{4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Treatment of Non-Small Cell Lung Carcinoma (NSCLC)

Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It has been approved for use in patients with advanced NSCLC who have failed prior chemotherapy. By inhibiting EGFR signaling, gefitinib suppresses tumor growth and prolongs survival in certain subsets of NSCLC patients .

Third-Line Therapy for Chemoresistant NSCLC

Gefitinib is specifically indicated as a third-line treatment for chemoresistant NSCLC patients. It offers an alternative when other therapies have failed. The recommended dose is 250 mg .

Targeted Therapy for EGFR-Mutated NSCLC

Gefitinib is particularly effective in patients with EGFR mutations. These mutations render the EGFR pathway hyperactive, and gefitinib selectively inhibits this aberrant signaling. It improves progression-free survival and quality of life in EGFR-mutated NSCLC .

Investigation in Breast Cancer and Colorectal Cancer

Researchers have explored gefitinib’s efficacy in breast cancer and colorectal cancer cell lines. While it is not a primary treatment for these cancers, studies have evaluated its antiproliferative effects. Further investigations are ongoing .

Improved Synthesis and Characterization

Scientists have developed an improved three-step synthesis protocol for gefitinib. This process utilizes readily available starting materials, novel intermediates, and efficient alkylation steps. The resulting high-yielding process is cost-effective and yields stable intermediates .

Mild Reaction Conditions and Low Cost

Optimized reaction conditions for gefitinib synthesis include mild reaction parameters, simple operation, and low cost. These advantages make it an attractive candidate for large-scale production .

作用機序

Target of Action

The primary targets of N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide Similar compounds have been found to target the mitogen-activated protein kinase 1 .

Mode of Action

The exact mode of action of N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Biochemical Pathways

The specific biochemical pathways affected by N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide Similar compounds have been involved in suzuki–miyaura coupling reactions, which could suggest its involvement in carbon–carbon bond formation processes .

Result of Action

The molecular and cellular effects of N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide Similar compounds have shown antimycobacterial activity against mycobacterium tuberculosis .

特性

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(4-thiophen-2-yl-1,3-thiazol-2-yl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4OS2/c19-12-6-11(3-4-13(12)20)22-17(25)8-24-7-14(21-10-24)18-23-15(9-27-18)16-2-1-5-26-16/h1-7,9-10H,8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKSOHFIGIVPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)C3=CN(C=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。